molecular formula C32H52N8O11 B14255781 L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine CAS No. 174639-59-9

L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine

Cat. No.: B14255781
CAS No.: 174639-59-9
M. Wt: 724.8 g/mol
InChI Key: NJDCUGVCTFICGK-OINKWOPSSA-N
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Description

L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine is a polypeptide compound composed of six amino acids: lysine, isoleucine, serine, tyrosine, glutamine, and serine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including cellular signaling, enzyme activity regulation, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine can be achieved through both solid-phase and liquid-phase peptide synthesis methods. Solid-phase synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that streamline the process of solid-phase synthesis. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, biotechnological methods such as recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways and targets depend on the biological context in which the peptide is studied .

Properties

CAS No.

174639-59-9

Molecular Formula

C32H52N8O11

Molecular Weight

724.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C32H52N8O11/c1-3-17(2)26(40-27(45)20(34)6-4-5-13-33)31(49)38-23(15-41)30(48)37-22(14-18-7-9-19(43)10-8-18)29(47)36-21(11-12-25(35)44)28(46)39-24(16-42)32(50)51/h7-10,17,20-24,26,41-43H,3-6,11-16,33-34H2,1-2H3,(H2,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,40,45)(H,50,51)/t17-,20-,21-,22-,23-,24-,26-/m0/s1

InChI Key

NJDCUGVCTFICGK-OINKWOPSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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